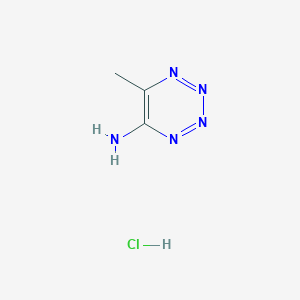![molecular formula C16H26O2Si B8121897 tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane](/img/structure/B8121897.png)
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane
Vue d'ensemble
Description
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethyl groups, and a vinyl-phenoxy-ethoxy moiety attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane typically involves the following steps:
Preparation of 4-vinylphenol: This can be synthesized via the dehydrogenation of 4-ethylphenol or through the Heck reaction of styrene with phenol.
Formation of 2-(4-vinyl-phenoxy)-ethanol: This intermediate is prepared by reacting 4-vinylphenol with ethylene oxide under basic conditions.
Silylation: The final step involves the reaction of 2-(4-vinyl-phenoxy)-ethanol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane can undergo oxidation reactions, particularly at the vinyl group, forming epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
- Various substituted phenoxy derivatives from substitution reactions.
Epoxides: and from oxidation.
Ethyl derivatives: from reduction.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is used as a precursor for the introduction of vinyl-phenoxy-ethoxy groups into larger molecules. It serves as a building block in the synthesis of complex organic compounds.
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity, particularly in drug development where organosilicon compounds are of growing interest.
Industry
In materials science, this compound can be used in the development of silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
Mécanisme D'action
The mechanism by which tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane exerts its effects depends on the specific reactions it undergoes. For instance, in polymerization reactions, the vinyl group can participate in radical polymerization, forming long-chain polymers. The silicon atom can also form strong bonds with oxygen, contributing to the stability and durability of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl-dimethyl-[2-(4-methyl-phenoxy)-ethoxy]-silane
- tert-Butyl-dimethyl-[2-(4-ethyl-phenoxy)-ethoxy]-silane
- tert-Butyl-dimethyl-[2-(4-phenoxy)-ethoxy]-silane
Uniqueness
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is unique due to the presence of the vinyl group, which allows for additional functionalization and polymerization reactions. This makes it more versatile compared to its analogs that lack the vinyl functionality.
Propriétés
IUPAC Name |
tert-butyl-[2-(4-ethenylphenoxy)ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-7-14-8-10-15(11-9-14)17-12-13-18-19(5,6)16(2,3)4/h7-11H,1,12-13H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVBVCMVTRABPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate](/img/structure/B8121862.png)



![Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8121881.png)
